molecular formula C15H7Cl2F3N2O2S B2443127 [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate CAS No. 1223377-55-6

[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate

Katalognummer: B2443127
CAS-Nummer: 1223377-55-6
Molekulargewicht: 407.19
InChI-Schlüssel: BGKCARBRLSSEBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C15H7Cl2F3N2O2S and its molecular weight is 407.19. The purity is usually 95%.
BenchChem offers high-quality [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F3N2O2S/c16-9-3-7(5-21-13(9)17)14(23)24-6-12-22-10-4-8(15(18,19)20)1-2-11(10)25-12/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKCARBRLSSEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)COC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy against various cancer cell lines.

The compound exhibits a complex structure characterized by the presence of both benzothiazole and pyridine moieties. Its molecular formula is C17H10F3N3O3SC_{17}H_{10}F_3N_3O_3S with a molecular weight of approximately 425.4 g/mol. The compound's structure can be summarized in the following table:

PropertyValue
Molecular FormulaC17H10F3N3O3S
Molecular Weight425.4 g/mol
XLogP32.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count11
Rotatable Bond Count4
Topological Polar Surface Area137 Ų

Synthesis

The synthesis of [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. The synthesis process has been documented to yield varying degrees of purity and yield depending on the reaction conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against pancreatic cancer cell lines. For instance, a study demonstrated that derivatives containing the benzothiazole moiety exhibited significant antiproliferative activity with IC50 values ranging from 0.0510.051 µM to 0.0660.066 µM against human pancreatic adenocarcinoma BxPC-3 and Panc-1 cells respectively. In comparison, the cytotoxicity against normal human lung fibroblast WI38 cells was higher at 0.360.36 µM, indicating a selective action towards cancer cells .

The proposed mechanism of action involves DNA intercalation, which disrupts the normal function of DNA in cancer cells leading to apoptosis. The flat structural fragments within the molecule are believed to facilitate this intercalation process .

Case Studies

  • Study on Pancreatic Cancer Cell Lines
    • Objective : To assess the antiproliferative activity.
    • Method : Treatment with varying concentrations of the compound for 24 hours.
    • Results : Strong antiproliferative effects were observed with significant reductions in cell viability at low concentrations (IC50 values as low as 0.0510.051 µM) .
  • Comparative Study with Other Compounds
    • Objective : To evaluate the efficacy against other known anticancer agents.
    • Method : Comparison with standard chemotherapeutics.
    • Results : The compound showed comparable or superior activity against certain cancer cell lines when compared to existing treatments, highlighting its potential as an effective therapeutic agent .

Q & A

How can the crystal structure of [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate be determined using X-ray crystallography, and what software is recommended for refinement?

Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction. SHELX programs (e.g., SHELXL) are widely employed for small-molecule refinement due to their robustness in handling high-resolution or twinned data . Key steps include:

Data collection with a diffractometer (e.g., Bruker D8 Venture).

Structure solution via direct methods (SHELXD) or Patterson synthesis.

Refinement using SHELXL, incorporating anisotropic displacement parameters for non-hydrogen atoms.
Challenges may arise from disorder in the trifluoromethyl group; constraints or restraints can mitigate this. ORTEP-3 is recommended for generating publication-quality thermal ellipsoid diagrams .

What synthetic routes are available for [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate, and how can reaction conditions be optimized to improve yield?

Answer:
A plausible route involves coupling 5,6-dichloropyridine-3-carboxylic acid with [5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanol via esterification. Methodological considerations:

  • Activation: Use DCC/DMAP or HATU as coupling agents in anhydrous THF .
  • Temperature: Reflux conditions (e.g., 60–80°C) enhance reaction efficiency .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
    Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of acid chloride derivative) .

How do NMR and IR spectroscopic techniques confirm the structure of [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate, and what spectral features are critical for validation?

Answer:

  • <sup>1</sup>H NMR: Key signals include the methyl ester group (~3.9 ppm, singlet) and aromatic protons from benzothiazole (7.5–8.5 ppm). Absence of –OH or –NH peaks confirms ester formation .
  • <sup>19</sup>F NMR: A singlet near -60 ppm corresponds to the trifluoromethyl group.
  • IR: Ester carbonyl stretch (~1720 cm<sup>-1</sup>) and C–F vibrations (1100–1200 cm<sup>-1</sup>) validate functional groups .
    Discrepancies in peak splitting (e.g., unexpected doublets) may indicate impurities or incomplete reaction; cross-check with mass spectrometry (e.g., ESI-MS for molecular ion confirmation).

What challenges arise in interpreting conflicting spectroscopic data for [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate, and how can these discrepancies be resolved?

Answer:
Common issues include:

  • Anomalous <sup>13</sup>C NMR shifts due to dynamic effects (e.g., rotational barriers in the benzothiazole ring). Variable-temperature NMR can resolve this .
  • Overlapping signals in <sup>1</sup>H NMR from aromatic protons. Use high-field instruments (≥500 MHz) or 2D techniques (COSY, HSQC) .
  • Contradictory mass spectrometry results (e.g., adduct formation in ESI-MS). Employ alternative ionization methods (APCI or MALDI) .

How can computational methods predict the biological activity of [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate?

Answer:

Molecular Docking: Use software like Discovery Studio to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the benzothiazole moiety’s π-π stacking potential .

QSAR Modeling: Correlate electronic descriptors (HOMO/LUMO energies) with activity data from analogs. The trifluoromethyl group’s electron-withdrawing effects enhance binding affinity in hydrophobic pockets .

MD Simulations: Assess binding stability over 100-ns trajectories to identify critical residues for interaction.

What experimental design considerations are critical for studying the stability of [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate under varying conditions?

Answer:

  • Temperature Control: Degradation studies should use refrigerated autosamplers (4°C) to minimize thermal decomposition during HPLC analysis .
  • Light Sensitivity: Store samples in amber vials to prevent photodegradation of the benzothiazole core.
  • Matrix Effects: In biological assays, use stabilizers (e.g., BSA) to prevent nonspecific binding. Validate stability in PBS, DMSO, and cell culture media via LC-MS .

How can researchers address low crystallinity issues during X-ray diffraction analysis of this compound?

Answer:

  • Recrystallization: Optimize solvent systems (e.g., dichloromethane/hexane) to grow larger, higher-quality crystals.
  • Cryoprotection: Soak crystals in Paratone-N oil before flash-cooling to 100 K to reduce lattice disorder .
  • Data Merging: Collect multiple datasets from different crystals and merge using SCALE3 in SHELXL to improve completeness .

What strategies validate the purity of [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate for pharmacological assays?

Answer:

  • HPLC-DAD/ELSD: Use a C18 column (ACN/water gradient) to achieve baseline separation. Purity ≥95% is required for in vitro studies.
  • Elemental Analysis: Match calculated vs. observed C, H, N, S, and Cl percentages (±0.4% tolerance) .
  • Thermogravimetric Analysis (TGA): Confirm absence of solvent residues (weight loss <1% below 150°C) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.